molecular formula C6H11NSSi B038844 Trimethyl(1,3-thiazol-4-yl)silane CAS No. 112969-78-5

Trimethyl(1,3-thiazol-4-yl)silane

Cat. No.: B038844
CAS No.: 112969-78-5
M. Wt: 157.31 g/mol
InChI Key: ZBJYDVZTTQTUPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trimethyl(1,3-thiazol-4-yl)silane is an organosilicon compound that features a thiazole ring attached to a trimethylsilyl group The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(1,3-thiazol-4-yl)silane typically involves the reaction of 1,3-thiazole with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:

1,3-thiazole+trimethylchlorosilanebaseThis compound+HCl\text{1,3-thiazole} + \text{trimethylchlorosilane} \xrightarrow{\text{base}} \text{this compound} + \text{HCl} 1,3-thiazole+trimethylchlorosilanebase​this compound+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent control of moisture to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(1,3-thiazol-4-yl)silane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are typical.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted thiazole derivatives.

    Coupling Reactions: Complex organic molecules with extended conjugation or functional diversity.

Scientific Research Applications

Trimethyl(1,3-thiazol-4-yl)silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethyl(1,3-thiazol-4-yl)silane in biological systems is not well-documented. compounds containing thiazole rings are known to interact with various biological targets, including enzymes and receptors. The trimethylsilyl group can enhance the lipophilicity of the molecule, potentially affecting its bioavailability and interaction with biological membranes .

Comparison with Similar Compounds

Similar Compounds

    1,3-Thiazole: The parent compound without the trimethylsilyl group.

    Trimethylsilylthiazole: Similar structure but with different substituents on the thiazole ring.

    Thiazole Derivatives: Various derivatives with different functional groups attached to the thiazole ring.

Uniqueness

Trimethyl(1,3-thiazol-4-yl)silane is unique due to the presence of both the thiazole ring and the trimethylsilyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity .

Properties

IUPAC Name

trimethyl(1,3-thiazol-4-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NSSi/c1-9(2,3)6-4-8-5-7-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJYDVZTTQTUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CSC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NSSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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